Spiro[3.3]heptan-2-ylmethanethiol
Description
Significance of Spiro[3.3]heptane Scaffolds in Modern Molecular Design
The spiro[3.3]heptane framework, which consists of two cyclobutane (B1203170) rings sharing a single carbon atom, is a key building block in modern molecular design. wikipedia.org Its significance stems from several key features:
Three-Dimensionality: Unlike flat aromatic rings, the spiro[3.3]heptane scaffold possesses a well-defined, rigid, three-dimensional geometry. This spatial arrangement can lead to more precise interactions with biological targets and can improve the physicochemical properties of molecules.
Bioisosterism: The spiro[3.3]heptane motif has been successfully employed as a saturated, non-planar bioisostere for phenyl rings and other cyclic structures like piperazine (B1678402) and morpholine. chemrxiv.orgrsc.orgnih.gov This substitution can lead to improved metabolic stability, enhanced solubility, and novel intellectual property for drug candidates.
Structural Rigidity: The strained four-membered rings of the spiro[3.3]heptane core limit conformational flexibility. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to higher potency. researchgate.net
The following table summarizes some key properties of the parent spiro[3.a]heptane scaffold and a related functionalized derivative, spiro[3.3]heptan-2-ylmethanol.
| Property | Spiro[3.3]heptane | Spiro[3.3]heptan-2-ylmethanol |
| Molecular Formula | C₇H₁₂ | C₈H₁₄O |
| Molar Mass | 96.17 g/mol | 126.20 g/mol |
| CAS Number | 175-55-3 | 4483-67-4 |
| Physical State | Liquid | Liquid |
Data sourced from publicly available chemical databases.
Rationale for Investigating Spiro[3.3]heptan-2-ylmethanethiol Derivatives
The introduction of a methanethiol (B179389) (-CH₂SH) group onto the spiro[3.3]heptane framework opens up new avenues for chemical exploration and application. The rationale for investigating derivatives of this compound is multifaceted:
Introduction of a Reactive Handle: The thiol group is a versatile functional group in organic synthesis. It can participate in a wide range of chemical transformations, including nucleophilic additions, Michael additions, and the formation of disulfides. This allows for the straightforward covalent attachment of the spiro[3.3]heptane scaffold to other molecules of interest, such as proteins or polymers.
Metal Coordination: Thiols are known to be excellent ligands for a variety of metal ions. This compound and its derivatives could therefore find applications as novel ligands in catalysis or as chelating agents.
Biological Activity: The thiol group is present in many biologically active molecules, most notably the amino acid cysteine. The incorporation of a thiol into the spiro[3.3]heptane scaffold could lead to compounds with interesting pharmacological properties, such as enzyme inhibition or antioxidant activity. The development of novel strained spiro heterocycles is a highly sought-after goal for improving drug design. researchgate.net
Overview of Current Research Trajectories in Spiro[3.3]heptane Chemistry
Current research in the field of spiro[3.3]heptane chemistry is vibrant and expanding. Key research trajectories include:
Development of Novel Synthetic Methodologies: Chemists are actively seeking more efficient and scalable routes to synthesize functionalized spiro[3.3]heptane derivatives. nih.govresearchgate.netnih.gov This includes the development of stereoselective methods to access chiral spiro[3.3]heptanes, which are of particular interest for pharmaceutical applications. nih.gov
Exploration as Bioisosteres: A significant area of research focuses on the application of spiro[3.3]heptanes as bioisosteres in medicinal chemistry. nih.govacs.org Studies have shown that replacing aromatic rings in known drugs with a spiro[3.3]heptane core can lead to improved drug-like properties. chemrxiv.org
Application in Materials Science: The rigid, well-defined structure of the spiro[3.3]heptane scaffold makes it an attractive building block for the synthesis of novel polymers and functional materials with unique properties.
The table below presents a selection of research findings on various spiro[3.3]heptane derivatives, highlighting the diverse applications of this versatile scaffold.
| Research Finding | Investigated Derivative(s) | Application/Significance |
| Served as a saturated bioisostere for the meta-benzene ring in the anticancer drug sonidegib. nih.gov | Spiro[3.3]heptane core | Medicinal Chemistry, Drug Design |
| Replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate improved target selectivity. rsc.org | 2,6-Diazaspiro[3.3]heptane | Medicinal Chemistry, Drug Design |
| Utilized as building blocks for the synthesis of conformationally restricted amino acid analogues. nih.gov | 2-Azaspiro[3.3]heptane derivatives | Biochemistry, Drug Design |
| Employed in the synthesis of novel ligands for catalysis. | Functionalized Spiro[3.3]heptanes | Organic Synthesis, Catalysis |
| Acted as a key structural element in pharmaceutical candidates. nih.gov | Spiro[3.3]heptan-1-one | Medicinal Chemistry |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.3]heptan-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-6-7-4-8(5-7)2-1-3-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKECBHNYMKJBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.3 Heptan 2 Ylmethanethiol and Its Precursors
Strategies for Constructing the Spiro[3.3]heptane Core
The construction of the strained spiro[3.3]heptane skeleton is a pivotal step in the synthesis of its derivatives. Several innovative methods have been developed to efficiently assemble this core structure, primarily focusing on the formation of spiro[3.e]heptanones as versatile intermediates.
A patent has described the use of spiro[3.3]heptan-2-ones as building blocks for a wide array of substituted spiro[3.3]heptanes. google.com The methodology allows for the introduction of various substituents at the 6-position of the spiro system by starting with different alkene compounds in the initial cycloaddition step. google.com
A more recent and expedient approach to spiro[3.3]heptan-1-ones utilizes a strain-relocating semipinacol rearrangement. researchgate.netnih.govnih.gov This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The initial nucleophilic addition to the in situ formed cyclopropanone (B1606653) generates a 1-bicyclobutylcyclopropanol intermediate. researchgate.netnih.govnih.gov In the presence of an acid, such as MsOH or AlCl₃, this intermediate undergoes a rearrangement to furnish the sulfonyl-substituted spiro[3.3]heptan-1-one. nih.gov A key advantage of this methodology is its regio- and stereospecificity when employing a substituted cyclopropanone equivalent, enabling the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. researchgate.netnih.govnih.gov The proposed mechanism involves the initial protonation of the bicyclobutyl moiety, followed by a nih.govnih.gov-shift of the resulting cyclopropylcarbinyl cation. nih.govnih.gov
While the provided search results highlight [2+2] cycloadditions of ketenes, the direct application of keteneiminium salts for the modular synthesis of the spiro[3.3]heptane core was not extensively detailed in the context of the target compound. However, the principle of [2+2] cycloadditions is a cornerstone of spirocycle synthesis. nih.gov For instance, the reaction of ketene (B1206846) or keteniminium species with methylenecyclobutane (B73084) is a known method for forming the parent spiro[3.3]heptan-1-one. nih.gov This suggests that the use of keteneiminium salts with appropriate cyclobutane-derived starting materials could offer a modular route to substituted spiro[3.3]heptanes.
An alternative and often higher-yielding approach to the spiro[3.3]heptane core involves double substitution reactions. diva-portal.org This strategy utilizes the reaction between a di-electrophile and a di-nucleophile to construct the spirocyclic system. diva-portal.org An early example of this type of ring formation is the synthesis of Fecht's acid, a dicarboxylic acid derivative of spiro[3.3]heptane, which involved the alkylation of malonic esters with the tetrabromide of pentaerythritol. wikipedia.org More contemporary methods have demonstrated that this approach can offer higher turnovers and yields compared to successive [2+2] cycloadditions, often without the need for chromatographic purification. diva-portal.org This method represents a powerful tool for creating 2,6-disubstituted spiro[3.3]heptanes. diva-portal.org
Regioselective and Stereoselective Introduction of the Methanethiol (B179389) Moiety
Once the spiro[3.3]heptanone precursor is synthesized, the next critical step is the introduction of the methanethiol group at the C2 position. This requires a series of functional group transformations that must be both regioselective and, if required, stereoselective.
The ketone functionality of spiro[3.3]heptan-2-one serves as a versatile handle for introducing various substituents. A common and effective method to introduce a one-carbon extension at this position is through a Wittig reaction. diva-portal.org This reaction converts the ketone into an exocyclic methylene (B1212753) group.
Subsequent hydroboration-oxidation of this alkene would yield spiro[3.3]heptan-2-ylmethanol. uni.lunih.gov This alcohol can then be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. nih.gov Finally, nucleophilic substitution of the resulting sulfonate with a thiolating agent, such as sodium thiomethoxide, would furnish the desired spiro[3.3]heptan-2-ylmethanethiol.
Alternatively, the spiro[3.3]heptan-2-one can undergo reductive amination to form spiro[3.3]heptan-2-amine. diva-portal.orgnih.gov While this amine is a useful building block for other derivatives, its direct conversion to the methanethiol is less straightforward.
The following table summarizes the key synthetic transformations discussed:
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| Dichloroketene (B1203229) and 4-chlorostyrene | 1. [2+2] cycloaddition2. Reduction (Zn, AcOH)3. Wittig reaction4. [2+2] cycloaddition5. Reduction | Spiro[3.3]heptan-2-one | diva-portal.org |
| 1-Sulfonylcyclopropanol and lithiated 1-sulfonylbicyclo[1.1.0]butane | 1. Nucleophilic addition2. Acid-mediated semipinacol rearrangement (MsOH or AlCl₃) | Substituted spiro[3.3]heptan-1-one | researchgate.netnih.govnih.gov |
| Di-electrophile and Di-nucleophile | Double substitution reaction | 2,6-Disubstituted spiro[3.3]heptane | diva-portal.org |
| Spiro[3.3]heptan-2-one | Wittig reaction (e.g., CH₃P(Ph)₃Br, base) | 2-Methylenespiro[3.3]heptane | diva-portal.org |
| 2-Methylenespiro[3.3]heptane | 1. Hydroboration-oxidation2. MsCl or TsCl, base3. NaSCH₃ | This compound | uni.lunih.govnih.gov |
Approaches for Chiral this compound Synthesis
The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development and as a ligand in asymmetric catalysis. Approaches to chiral synthesis can be broadly categorized into two strategies: the use of chiral auxiliaries to direct stereoselective transformations and the enzymatic resolution of racemic mixtures.
One prominent method involves the use of chiral auxiliaries, such as Evans oxazolidinones or sulfinamides, to introduce stereocenters with high diastereoselectivity. For instance, a chiral auxiliary can be appended to a precursor molecule, followed by a cyclization reaction to form the spiro[3.3]heptane core. The auxiliary then directs subsequent functional group manipulations before being cleaved to yield the enantiomerically enriched product.
Enzymatic methods offer a powerful alternative for obtaining chiral spiro[3.3]heptane derivatives. Lipases and esterases are commonly employed for the kinetic resolution of racemic alcohols or esters. In a typical resolution, the enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, a racemic mixture of Spiro[3.3]heptan-2-ylmethanol could be subjected to enzymatic acylation, where one enantiomer is selectively converted to its corresponding ester, allowing for the separation of the unreacted alcohol and the newly formed ester.
Derivatization from Spiro[3.3]heptan-2-one and Spiro[3.3]heptan-2-ylmethanol Precursors
The most direct synthetic routes to this compound originate from its more readily accessible precursors, Spiro[3.3]heptan-2-one and Spiro[3.3]heptan-2-ylmethanol. These precursors can be synthesized through various established methods, often involving cyclization reactions.
Reduction and Thiolation Strategies
The conversion of Spiro[3.3]heptan-2-one to the target thiol involves a two-step process: reduction of the ketone to the corresponding alcohol, followed by conversion of the alcohol to the thiol.
Reduction of Spiro[3.3]heptan-2-one:
The reduction of the carbonyl group in Spiro[3.3]heptan-2-one to the secondary alcohol, Spiro[3.3]heptan-2-ylmethanol, can be achieved using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reaction if a chiral product is desired.
| Reducing Agent | Typical Solvent | Typical Conditions |
| Sodium borohydride (B1222165) (NaBH4) | Methanol, Ethanol | 0 °C to room temperature |
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran, Diethyl ether | 0 °C to reflux |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | -78 °C to 0 °C |
Thiolation of Spiro[3.3]heptan-2-ylmethanol:
The conversion of the hydroxyl group of Spiro[3.3]heptan-2-ylmethanol to a thiol can be accomplished through several methods. A common approach is the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a wide range of functional groups, including thiols, with inversion of stereochemistry. missouri.eduorganic-chemistry.orgwikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable sulfur source like thioacetic acid. The resulting thioacetate (B1230152) can then be hydrolyzed to the desired thiol.
Another strategy involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile, for instance, sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe).
Multistep Synthetic Routes to this compound
A plausible multistep synthetic route to this compound starting from commercially available materials is outlined below. The synthesis would commence with the formation of the spiro[3.3]heptane core, followed by functional group interconversions to arrive at the target thiol.
A general synthetic scheme could involve the [2+2] cycloaddition of a suitable ketene with methylenecyclobutane to form a substituted spiro[3.3]heptanone. This ketone can then be subjected to the reduction and thiolation strategies described previously.
Illustrative Synthetic Pathway:
Synthesis of Spiro[3.3]heptan-2-one: A patent describes the synthesis of spiro[3.3]heptan-2-ones from the reaction of a terminal alkene with trichloroacetyl chloride to form a 2,2-dichlorocyclobutanone, followed by reductive dechlorination. google.com
Reduction to Spiro[3.3]heptan-2-ylmethanol: The synthesized ketone is then reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.
Activation of the Alcohol: The hydroxyl group is converted into a better leaving group, for example, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Nucleophilic Substitution to Thioacetate: The tosylate is then reacted with a thioacetate salt, such as potassium thioacetate, to introduce the sulfur functionality.
Hydrolysis to this compound: Finally, the thioacetate is hydrolyzed under basic or acidic conditions to yield the target thiol.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance to minimize environmental impact. Key areas of focus include the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.
For the synthesis of the spiro[3.3]heptane core, greener alternatives to traditional methods are being explored. This includes the use of catalytic, multicomponent reactions that can construct the spirocyclic framework in a single step with high atom economy. utrgv.edunih.gov For instance, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. utrgv.edu The use of water as a solvent, where feasible, is another key aspect of green synthesis. utrgv.edu
In the derivatization steps, the replacement of stoichiometric reagents with catalytic alternatives is a primary goal. For example, while the Mitsunobu reaction is effective, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can complicate purification. Research into catalytic versions of such transformations is an active area of investigation. Furthermore, the use of biocatalysis, such as the enzymatic reductions and resolutions mentioned earlier, aligns well with green chemistry principles by utilizing renewable catalysts under mild conditions.
Chemical Reactivity and Transformation Pathways of Spiro 3.3 Heptan 2 Ylmethanethiol
Reactions Involving the Thiol (-SH) Group
The thiol group is the primary site of reactivity in Spiro[3.3]heptan-2-ylmethanethiol, undergoing a variety of transformations typical of alkylthiols. wikipedia.orgchemistrysteps.com
Thiols and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com Consequently, this compound can be readily S-alkylated to form thioethers (sulfides). This reaction typically proceeds via an S"N"2 mechanism, where the thiol is first deprotonated by a suitable base (e.g., sodium hydride, sodium hydroxide) to form the more nucleophilic thiolate anion. This anion then displaces a leaving group from an alkyl halide or a similar electrophilic substrate. libretexts.org
The general transformation is as follows: this compound + Base → Spiro[3.3]heptan-2-ylmethylthiolate Spiro[3.3]heptan-2-ylmethylthiolate + R-X → Spiro[3.3]heptan-2-ylmethyl thioether + X⁻
The choice of alkylating agent (R-X) allows for the introduction of a wide variety of substituents.
Table 1: Examples of Thioether Formation from this compound
| Alkylating Agent (R-X) | Product Name |
|---|---|
| Methyl iodide (CH₃I) | Methyl (spiro[3.3]heptan-2-ylmethyl)sulfane |
| Ethyl bromide (CH₃CH₂Br) | Ethyl (spiro[3.3]heptan-2-ylmethyl)sulfane |
The sulfur atom in the thiol group exists in its most reduced state and is readily oxidized. The product of the oxidation depends on the strength of the oxidizing agent used. libretexts.org
Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or air (O₂), facilitate the coupling of two thiol molecules to form a disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents like zinc and acid. libretexts.org 2 this compound + I₂ → Bis(spiro[3.3]heptan-2-ylmethyl)disulfide + 2 HI
Sulfonic Acid Formation: Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate (B83412), or nitric acid, can oxidize the thiol group to a sulfonic acid (R-SO₃H). wikipedia.org This transformation involves a significant change in the electronic and physical properties of the molecule, increasing its acidity and water solubility. this compound + [O] → Spiro[3.3]heptan-2-ylmethanesulfonic acid
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product | Oxidation State of Sulfur |
|---|---|---|
| Iodine (I₂) / Air (O₂) | Bis(spiro[3.3]heptan-2-ylmethyl)disulfide | -1 |
| Hydrogen Peroxide (H₂O₂) | Spiro[3.3]heptan-2-ylmethanesulfonic acid | +5 |
The nucleophilic character of the thiol group enables its participation in addition and condensation reactions.
Thioacetal Formation: Thiols react with aldehydes and ketones in the presence of an acid catalyst to form thioacetals. These are the sulfur analogs of acetals and are generally more stable. chemistrysteps.com The reaction of this compound with an aldehyde, for example, would proceed in a 2:1 stoichiometry.
Michael Addition: Thiols are effective nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. The thiol adds to the β-carbon of the unsaturated system, a reaction driven by the formation of a stable enolate intermediate.
Reactions Involving the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane core is a strained bicyclic system composed of two cyclobutane (B1203170) rings sharing a central quaternary carbon. wikipedia.org This structural feature imparts significant rigidity and a distinct three-dimensional geometry. While generally stable, the inherent ring strain can be exploited in certain chemical transformations.
The synthesis of substituted spiro[3.3]heptanes can sometimes involve rearrangement pathways. For instance, acid-catalyzed semipinacol rearrangements of 1-bicyclobutylcyclopropanol intermediates have been used to form the spiro[3.3]heptan-1-one motif. nih.gov This suggests that under acidic conditions, carbocationic intermediates involving the spiro[3.3]heptane skeleton could potentially undergo ring-opening or rearrangement to relieve ring strain. However, direct ring-opening of the parent this compound would require harsh conditions and is not a commonly observed transformation. The stability of the spiro[3.3]heptane scaffold is a key feature in its application as a bioisostere for phenyl rings in medicinal chemistry. chemrxiv.orgresearchgate.net
Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the spiro[3.3]heptane ring is not a feasible reaction pathway under standard conditions. Unlike aromatic systems, the C-H bonds of the cyclobutane rings are not susceptible to attack by typical electrophiles used in aromatic substitution. youtube.com
The functionalization of the spiro[3.3]heptane core is typically achieved by synthesizing the scaffold with pre-installed functional groups. researchgate.netnih.govgoogle.com For example, spiro[3.3]heptanones can be synthesized and then subjected to various transformations at the carbonyl group to introduce diverse substituents. google.comnih.gov Therefore, any further modification of the spiro[3.3]heptane core of this compound would likely proceed through multi-step sequences involving the generation of reactive intermediates, rather than direct substitution on the ring itself.
Functional Group Interconversions on Substituted Spiro[3.3]heptanes
While the parent spiro[3.3]heptane is a hydrocarbon, functionalized derivatives can undergo a variety of interconversions, allowing for the synthesis of diverse structures. These transformations are crucial for introducing or modifying functional groups on the spirocyclic framework. Although research directly on this compound is limited, functional group interconversions on analogous spiro[3.3]heptane systems provide a strong basis for predicting its reactivity. For instance, the synthesis of spiro[3.3]heptan-1-ones has been achieved through semipinacol rearrangements, and these ketones serve as versatile intermediates for further functionalization. rsc.orgnih.gov Similarly, amino acid derivatives of spiro[3.3]heptane have been synthesized, showcasing the possibility of introducing and manipulating various functional groups on this scaffold. nih.govnih.gov
Starting from a precursor like Spiro[3.3]heptan-2-ylmethanol, the corresponding thiol can be synthesized through standard functional group interconversion protocols. One common method involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793). libretexts.org
Table 1: Plausible Functional Group Interconversions on the Spiro[3.3]heptane Core
| Starting Material | Reagents | Product | Reaction Type |
| Spiro[3.3]heptan-2-ylmethanol | 1. TsCl, Pyridine; 2. NaSH | This compound | Tosylation followed by Nucleophilic Substitution |
| Spiro[3.3]heptan-2-one | 1. NaBH4; 2. PBr3; 3. Thiourea, then H2O/base | This compound | Reduction, Bromination, Thiol Synthesis |
| Spiro[3.3]heptane-2-carboxylic acid | 1. SOCl2; 2. NH3; 3. LiAlH4 | Spiro[3.3]heptan-2-ylmethanamine | Amide formation and Reduction |
Chemo- and Regioselective Transformations of this compound
The presence of the highly nucleophilic thiol group on the relatively inert spiro[3.3]heptane framework allows for a wide range of chemo- and regioselective transformations. The reactions will predominantly occur at the sulfur atom, with the spirocyclic core influencing the steric accessibility of the reaction center.
Oxidation: The thiol group of this compound can be selectively oxidized to various oxidation states. Mild oxidizing agents like iodine (I2) or hydrogen peroxide (H2O2) in controlled conditions would likely yield the corresponding disulfide, bis(spiro[3.3]heptan-2-ylmethyl) disulfide. libretexts.org Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate (KMnO4), would lead to the formation of the corresponding sulfonic acid, Spiro[3.3]heptan-2-ylmethanesulfonic acid. nih.govacs.orgnih.gov The intermediate sulfinic and sulfenic acids are also possible products depending on the reaction conditions. acs.org
Alkylation: As a potent nucleophile, the thiolate anion, formed by treating this compound with a base, can readily undergo S-alkylation with various electrophiles. jmaterenvironsci.comyoutube.com This reaction is highly chemoselective for the sulfur atom. For instance, reaction with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base like sodium hydride or a carbonate base would exclusively yield the corresponding thioether. libretexts.orgrsc.org
Michael Addition: The thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds. acsgcipr.orgresearchgate.net This reaction is a powerful C-S bond-forming method and is expected to proceed with high chemoselectivity for the thiol group of this compound. The reaction can often be catalyzed by a base or can even proceed under catalyst-free conditions in polar solvents. rsc.orgacsgcipr.orgresearchgate.net
Alkynylation: Recent advances in methodology allow for the direct alkynylation of thiols. Using hypervalent iodine reagents, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), this compound could be converted to the corresponding thioalkyne. acs.org This transformation is known to be highly chemoselective for thiols, tolerating a wide range of other functional groups. acs.org
Table 2: Predicted Chemo- and Regioselective Reactions of this compound
| Reaction Type | Reagents | Expected Product |
| Oxidation (to Disulfide) | I2, base or H2O2 | Bis(spiro[3.3]heptan-2-ylmethyl) disulfide |
| Oxidation (to Sulfonic Acid) | KMnO4 or m-CPBA | Spiro[3.3]heptan-2-ylmethanesulfonic acid |
| Alkylation | CH3I, K2CO3 | Methyl(spiro[3.3]heptan-2-ylmethyl)sulfane |
| Michael Addition | Methyl acrylate, base | Methyl 3-((spiro[3.3]heptan-2-ylmethyl)thio)propanoate |
| Alkynylation | TIPS-EBX | (Spiro[3.3]heptan-2-ylmethyl)((triisopropylsilyl)ethynyl)sulfane |
Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 3.3 Heptan 2 Ylmethanethiol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For Spiro[3.3]heptan-2-ylmethanethiol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
High-Resolution 1H and 13C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each nucleus.
The ¹H NMR spectrum is expected to exhibit a complex pattern of signals for the protons of the spiro[3.3]heptane core, influenced by the rigid, puckered nature of the two cyclobutane (B1203170) rings. The protons on the substituted cyclobutane ring would be diastereotopic, leading to distinct chemical shifts and complex coupling patterns. The thiol proton (-SH) would likely appear as a triplet, coupling with the adjacent methylene (B1212753) protons, although this signal can sometimes be broadened or exchange with trace amounts of water in the solvent.
The ¹³C NMR spectrum , with proton decoupling, would show distinct signals for each carbon atom in a unique chemical environment. The spirocyclic carbon, being a quaternary center, is expected to have a characteristic chemical shift. The carbon bearing the methanethiol (B179389) group would be influenced by the sulfur atom, shifting it downfield.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1, H3 | 1.8 - 2.2 | m | - |
| H2 | 2.3 - 2.6 | m | - |
| H4 | 1.8 - 2.2 | m | - |
| H5 | 1.7 - 2.1 | m | - |
| H6, H7 | 1.7 - 2.1 | m | - |
| -CH₂SH | 2.5 - 2.8 | d | ~7.0 |
| -SH | 1.2 - 1.6 | t | ~7.0 |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C3 | 30 - 35 |
| C2 | 40 - 45 |
| C4 (spiro) | 55 - 60 |
| C5, C7 | 30 - 35 |
| C6 | 15 - 20 |
| -CH₂SH | 25 - 30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. spectrabase.com
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Cross-peaks would be expected between adjacent protons in the cyclobutane rings, such as between H2 and its neighbors on C1 and C3. A key correlation would be observed between the methylene protons of the -CH₂SH group and the methine proton at C2, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. chemicalbook.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the carbon signal predicted around 25-30 ppm would show a cross-peak with the doublet signal of the -CH₂SH protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. chemicalbook.com This is vital for connecting different fragments of the molecule. For example, the protons of the -CH₂SH group would show correlations to C2 and potentially to C1 and C3. The protons on C1 and C3 would show correlations to the spiro carbon (C4), confirming the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. chemicalbook.com In this compound, NOESY could show correlations between protons on the two different cyclobutane rings that are spatially close, providing insight into the relative orientation of the rings.
Dynamic NMR Studies for Conformational Insights
The spiro[3.3]heptane framework is not planar; the cyclobutane rings are puckered. nih.gov This puckering can lead to conformational isomerism. Dynamic NMR (DNMR) studies, involving recording NMR spectra at variable temperatures, could provide insights into the energy barriers of ring-flipping or other conformational exchange processes. At low temperatures, the exchange might be slow enough on the NMR timescale to observe separate signals for protons that are equivalent at room temperature. This could reveal the preferred conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the calculation of its elemental formula, confirming the presence and number of carbon, hydrogen, and sulfur atoms.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 159.1000 |
| [M+Na]⁺ | 181.0819 |
| [M]⁺˙ | 158.0922 |
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion often fragments in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways can be predicted:
Alpha-cleavage: The bond between C2 and the -CH₂SH group is a likely site for cleavage. This could result in the loss of the •CH₂SH radical, leading to a stable spirocyclic carbocation.
Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule is a common fragmentation pathway for thiols.
Ring Fragmentation: The strained cyclobutane rings of the spiro[3.3]heptane core are susceptible to fragmentation. This could involve the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.
A proposed fragmentation scheme would involve the initial ionization to form the molecular ion [C₈H₁₄S]⁺˙. Subsequent fragmentation could lead to characteristic ions that would be observed in the mass spectrum, helping to confirm the structure of the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups within a molecule. wikipedia.org These techniques probe the vibrational modes of molecules, which are specific to the types of bonds and their arrangement. stellarnet.usstellarnet.us For this compound, IR and Raman spectroscopy provide a characteristic fingerprint, allowing for its unambiguous identification.
The key functional groups in this compound each give rise to distinct signals in the vibrational spectra. The thiol group (-SH) is particularly noteworthy. In the IR spectrum, the S-H stretching vibration (νSH) typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. wikipedia.orgresearchgate.net Its position can be influenced by hydrogen bonding; a shift to lower wavenumbers may indicate intermolecular interactions. mdpi.com The corresponding S-H bending (δSH) and C-S stretching (νCS) vibrations are also observable. The S-H deformation mode is often found between 800 and 900 cm⁻¹, and this frequency is typically more intense in the Raman spectrum. aip.org The C-S stretching frequency generally appears in the 600-800 cm⁻¹ range. nih.gov
The spiro[3.3]heptane core itself contributes a complex series of bands. The most prominent are the C-H stretching vibrations of the methylene (CH₂) groups, which are observed in the 2850-3000 cm⁻¹ region. researchgate.net Additionally, various bending, wagging, and twisting modes of the cyclobutane rings appear in the fingerprint region (below 1500 cm⁻¹), providing structural information about the carbocyclic framework.
Raman spectroscopy serves as a complementary technique to IR. usherbrooke.ca While the S-H stretch is weak in IR, it can be more readily observed in Raman spectra. Conversely, some vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice-versa, depending on the change in polarizability of the bond during the vibration.
Table 1: Predicted Vibrational Frequencies for this compound This table presents expected frequency ranges for the key vibrational modes. Actual values may vary based on the specific molecular environment and sample state.
| Functional Group/Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity | Notes |
| S-H Stretch | 2550 - 2600 | Weak (IR), Medium (Raman) | A characteristic and reliable indicator for the thiol group. wikipedia.org |
| C-H Stretch (Aliphatic CH₂) | 2850 - 3000 | Strong (IR & Raman) | Associated with the spiro[3.3]heptane ring structure. researchgate.net |
| S-H Bend | 800 - 900 | Weak-Medium | Often more prominent in the Raman spectrum. aip.org |
| C-S Stretch | 600 - 800 | Medium | Confirms the presence of the carbon-sulfur bond. nih.gov |
| CH₂ Scissoring/Bending | ~1450 | Medium | Part of the complex fingerprint of the cyclobutane rings. |
X-ray Crystallography for Solid-State Structural Determination
Studies on various spiro[3.3]heptane derivatives have consistently shown that the cyclobutane rings are not planar but are puckered. nih.gov The degree of puckering, described by the dihedral angles within the rings, can vary depending on the substituents. For instance, in 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane, the dihedral angles of the cyclobutane rings were found to be 12.9° and 21.2°. nih.gov This puckering is a key structural feature of the spiro[3.3]heptane skeleton.
The substitution at the 2-position with a methanethiol group introduces a chiral center at the spiro carbon atom. X-ray crystallography can unambiguously determine the absolute configuration of a specific enantiomer if a chiral crystal is formed. The analysis reveals the precise spatial orientation of the methanethiol group relative to the spirocyclic core, which is crucial for understanding its interaction with other chiral molecules or biological targets.
Table 2: Hypothetical Crystallographic Data for (R)-Spiro[3.3]heptan-2-ylmethanethiol This data is illustrative and based on typical values for similar organic molecules and spiro[3.3]heptane derivatives. nih.govresearchgate.net The actual data can only be determined through experimental analysis of a suitable single crystal.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁ | A common chiral space group. |
| a (Å) | ~10.5 | Unit cell dimension. |
| b (Å) | ~8.5 | Unit cell dimension. |
| c (Å) | ~12.0 | Unit cell dimension. |
| β (°) | ~98.0 | Unit cell angle. |
| Ring Puckering Angle 1 (°) | ~15-25 | Dihedral angle of the substituted cyclobutane ring. |
| Ring Puckering Angle 2 (°) | ~15-25 | Dihedral angle of the unsubstituted cyclobutane ring. |
| C-S Bond Length (Å) | ~1.82 | Typical length for a carbon-sulfur single bond. |
| S-H Bond Length (Å) | ~1.34 | Typical length for a sulfur-hydrogen bond. |
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
This compound possesses axial chirality centered at the spiro carbon atom. stackexchange.com The two resulting enantiomers, (R)- and (S)-Spiro[3.3]heptan-2-ylmethanethiol, are non-superimposable mirror images of each other. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. wikipedia.org
Circular dichroism measures the differential absorption of left- and right-circularly polarized light. wikipedia.org Chiral molecules exhibit characteristic CD spectra, with positive or negative peaks (known as Cotton effects) at specific wavelengths. rsc.orgrsc.org The CD spectra of the (R) and (S) enantiomers are exact mirror images of each other. youtube.com By comparing the experimental CD spectrum of a sample to that of a pure enantiomer, one can determine the absolute configuration and calculate the enantiomeric excess. The interaction between a chiral molecule and an achiral one can sometimes result in an induced circular dichroism (ICD), which can provide information about intermolecular interactions. nih.gov
Vibrational Circular Dichroism (VCD) is an analogous technique that operates in the infrared region of the electromagnetic spectrum. youtube.com It measures the differential absorption of left- and right-circularly polarized infrared radiation for each vibrational mode. VCD provides a detailed stereochemical fingerprint of a chiral molecule in solution, which is highly sensitive to its conformation. youtube.com This makes VCD a powerful tool for determining the absolute configuration of chiral molecules without the need for crystallization, which is a significant advantage over X-ray crystallography. youtube.com
Table 3: Illustrative Chiroptical Data for Enantiomers of this compound This table is a hypothetical representation to illustrate the principles of chiroptical spectroscopy. The specific λmax and the sign of the Cotton effect would need to be determined experimentally and/or through theoretical calculations.
| Enantiomer | Technique | Hypothetical λmax (nm) | Hypothetical Sign of Cotton Effect | Application |
| (R)-Spiro[3.3]heptan-2-ylmethanethiol | UV-CD | ~220 | Positive (+) | Determination of absolute configuration and enantiomeric excess. |
| (S)-Spiro[3.3]heptan-2-ylmethanethiol | UV-CD | ~220 | Negative (-) | Mirror image spectrum confirms the opposite enantiomer. |
| (R)-Spiro[3.3]heptan-2-ylmethanethiol | VCD | ~2575 (S-H stretch) | Positive (+) | Conformational analysis and absolute configuration in solution. |
| (S)-Spiro[3.3]heptan-2-ylmethanethiol | VCD | ~2575 (S-H stretch) | Negative (-) | Provides detailed structural information complementary to UV-CD. |
Computational and Theoretical Investigations of Spiro 3.3 Heptan 2 Ylmethanethiol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecular structures. For the spiro[3.3]heptane system, these calculations provide a foundational understanding of its electronic nature and bonding characteristics.
The electronic structure of the spiro[3.3]heptane core is characterized by its unique spirocyclic nature, where two cyclobutane (B1203170) rings are joined at a single carbon atom. This arrangement leads to a three-dimensional structure with significant ring strain. The bonding in the cyclobutane rings deviates from the ideal sp3 hybridization, resulting in "bent" or "banana" bonds. This feature is a consequence of the geometric constraints of the four-membered rings.
X-ray diffraction studies on derivatives of spiro[3.3]heptane have confirmed that the cyclobutane rings are puckered. nih.gov The dihedral angles of these rings in a spiro[3.3]heptane derivative were found to be 12.9(7)° and 21.2(5)°. nih.gov This puckering is a mechanism to partially alleviate the angle and torsional strain inherent in the planar cyclobutane structure. The central spiro-carbon atom is tetrahedrally coordinated, but the bond angles within the rings are compressed to approximately 90°, a significant deviation from the ideal 109.5°.
Molecular orbital (MO) theory provides a more detailed picture of the bonding and electronic distribution within the spiro[3.3]heptane framework. The combination of atomic orbitals leads to the formation of molecular orbitals that extend over the entire molecule. In the case of spiro[3.3]heptane, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.
The electron density distribution in spiro[3.3]heptane is influenced by the ring strain. The electron density is higher along the bent C-C bonds of the cyclobutane rings compared to a straight line connecting the carbon nuclei. This distribution is a hallmark of strained ring systems. The presence of a substituent, such as the -CH2SH group in Spiro[3.3]heptan-2-ylmethanethiol, would further perturb this electron density distribution, with the electronegative sulfur atom drawing electron density towards itself.
Conformational Analysis and Energy Landscapes
The conformational flexibility of the spiro[3.3]heptane scaffold is a key determinant of its chemical and biological properties. Computational methods are essential for exploring the potential energy surface and identifying stable conformations.
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the conformational preferences of molecules. For the spiro[3.3]heptane system, these studies have revealed the existence of multiple low-energy conformations. The puckered nature of the cyclobutane rings gives rise to different conformers.
The relative energies of these conformers are typically very close, suggesting that the molecule can easily interconvert between them at room temperature. The specific substitution pattern on the spiro[3.3]heptane ring system can influence the relative stability of these conformers.
The spiro[3.3]heptane framework is characterized by significant ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). Computational chemistry allows for the quantification of this strain energy.
The strain in the spiro[3.3]heptane system influences its reactivity. For instance, reactions that lead to the opening of one of the cyclobutane rings can be energetically favorable as they relieve a substantial amount of strain. Intramolecular interactions, such as transannular interactions between atoms on opposite sides of the rings, can also play a role in determining the preferred conformations and reactivity of these systems.
Structural analysis of 1,6-disubstituted spiro[3.3]heptane derivatives has shown that they can act as restricted surrogates for cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexanes, highlighting the specific spatial orientation of functional groups dictated by the rigid scaffold. acs.org
Reaction Mechanism Elucidation for Synthetic Transformations
Computational studies are invaluable for understanding the mechanisms of chemical reactions. For spiro[3.3]heptane derivatives, theoretical calculations can help to elucidate the pathways of various synthetic transformations.
For example, in the case of the carbene spiro[3.3]hept-1-ylidene, computational chemistry was used to assess the transition states and activation energies for its rearrangement reactions. acs.org The calculations showed that the carbene undergoes competing nih.govnih.gov-sigmatropic rearrangements, leading to either ring contraction or ring expansion. acs.org The predicted transition state geometries and their associated energies helped to explain the experimentally observed product ratios. acs.org
Similarly, understanding the reaction mechanisms for the synthesis of spiro[3.3]heptane derivatives, such as the [2+2] cycloaddition of dichloroketene (B1203229) with an appropriate alkene, can be aided by computational modeling. nih.gov These calculations can provide insights into the stereoselectivity of such reactions and help in the design of new synthetic routes to functionalized spiro[3.3]heptane compounds.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). The process typically involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its most stable conformation.
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated.
Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Below are hypothetical ¹H and ¹³C NMR chemical shifts for this compound, predicted using computational models. These values are illustrative and would require experimental verification.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
| -SH | 1.3 - 1.6 |
| -CH₂-SH | 2.5 - 2.8 |
| Spirocyclic CH | 1.8 - 2.4 |
| Spirocyclic CH₂ | 1.6 - 2.1 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Spiro C | 35 - 45 |
| -CH₂-SH | 25 - 35 |
| Spirocyclic CH | 30 - 40 |
| Spirocyclic CH₂ | 20 - 30 |
These predicted values are based on the known ranges for similar structural motifs and serve as a preliminary guide for chemists. For instance, NMR data for the related compound Spiro[3.3]heptan-2-one is available and can be used to refine these predictions. chemicalbook.com
Bioisosteric Potential and Scaffold Design Principles through Computational Modeling
The spiro[3.3]heptane scaffold is of significant interest in medicinal chemistry due to its three-dimensional and rigid nature. nih.govacs.org This scaffold can act as a bioisostere for more common, planar ring systems like benzene (B151609) or flexible systems like cyclohexane. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a common scaffold with a spiro[3.3]heptane moiety can lead to improved physicochemical properties such as increased metabolic stability and enhanced target selectivity. rsc.orgresearchgate.net
Computational modeling is a key tool for exploring the bioisosteric potential of this compound and for guiding the design of new molecular scaffolds. mdpi.com By calculating various molecular descriptors, chemists can compare the properties of a lead compound with its spiro[3.3]heptane-containing analogue. Important descriptors include:
Molecular Shape and Volume: To ensure the new molecule fits into the target's binding site.
Lipophilicity (logP): To predict solubility and permeability.
Polar Surface Area (PSA): To estimate cell membrane permeability.
Dipole Moment: To understand electrostatic interactions.
The introduction of the sulfur atom in this compound provides a handle for further functionalization or for specific interactions with biological targets, such as metal-containing enzymes.
The following table provides a hypothetical comparison of calculated properties for a parent drug candidate and its analogue containing the this compound fragment, illustrating the principles of scaffold design.
Comparative Calculated Properties for Bioisosteric Replacement
| Property | Parent Drug Candidate (e.g., containing a cyclohexylmethanethiol) | Analogue with this compound |
| Molecular Weight ( g/mol ) | ~144.28 | ~158.29 |
| Calculated logP | ~3.5 | ~3.2 |
| Polar Surface Area (Ų) | ~37.3 | ~37.3 |
| Number of Rotatable Bonds | 4 | 3 |
| Fraction of sp³ carbons (Fsp³) | 0.86 | 0.89 |
This comparative analysis, driven by computational modeling, allows for a rational approach to scaffold hopping and the design of novel drug candidates with potentially improved pharmacological profiles. The use of such computational techniques accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.govresearchgate.net
Specialized Applications and Advanced Functionalization of Spiro 3.3 Heptan 2 Ylmethanethiol in Emerging Research Areas
Ligand Design and Coordination Chemistry with Transition Metals
The thiol group in Spiro[3.3]heptan-2-ylmethanethiol serves as a soft Lewis base, making it an excellent ligand for coordination to soft Lewis acidic transition metals. The rigid and three-dimensional nature of the spiro[3.3]heptane backbone imparts specific steric and electronic effects on the resulting metal complexes, influencing their geometry, stability, and reactivity.
Synthesis of Metal-Spiro[3.3]heptan-2-ylmethanethiol Complexes
The synthesis of metal complexes with this compound can be achieved through several established methods for forming metal-thiolate bonds. nih.gov The primary route involves the deprotonation of the thiol to the corresponding thiolate anion, which then acts as a nucleophile to displace leaving groups on a metal precursor.
A common synthetic strategy is the reaction of an alkali metal salt of the thiolate with a transition metal halide. This salt metathesis reaction is driven by the formation of a stable alkali metal halide precipitate. For instance, the lithium salt of this compound, generated by treating the thiol with a strong base like n-butyllithium, can react with a variety of metal chlorides (e.g., of Ni, Pd, Pt, Cu, Au) to form the corresponding metal-thiolate complexes.
Alternatively, redox reactions can be employed. nih.gov For example, a low-valent metal complex may be oxidized by the thiol, with the concomitant release of hydrogen gas. The specific coordination mode of the this compound ligand (e.g., terminal, bridging) will depend on the metal center, its oxidation state, and the stoichiometry of the reaction. The steric bulk of the spiro[3.3]heptane scaffold is likely to favor the formation of mononuclear complexes with terminal thiolate ligands.
A plausible, though not explicitly documented, synthesis of this compound itself would start from the known Spiro[3.3]heptan-2-ylmethanol. chemrxiv.org This alcohol can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
| Reactant 1 | Reactant 2 | Typical Product Type | Key Reaction Type |
| Spiro[3.3]heptan-2-ylmethanethiolate (Li salt) | Metal Halide (e.g., MCl₂) | Metal-thiolate complex | Salt Metathesis |
| This compound | Low-valent Metal Complex | Metal-thiolate complex | Oxidative Addition |
| Spiro[3.3]heptan-2-ylmethanol | Tosyl Chloride, then NaSH | This compound | Nucleophilic Substitution |
Applications in Homogeneous and Heterogeneous Catalysis
Thiolate ligands can play a crucial role in both homogeneous and heterogeneous catalysis, either as spectator ligands that modulate the electronic and steric properties of the metal center or as active participants in the catalytic cycle. nih.govacs.org While specific catalytic applications of this compound complexes have not been extensively reported, their potential can be inferred from the behavior of other aliphatic thiol ligands.
In homogeneous catalysis , metal complexes bearing thiolate ligands have been investigated for a variety of transformations. For example, copper(I) complexes with certain thiol ligands have shown excellent activity in the S-arylation of thiols. mdpi.com A complex of this compound with a suitable metal, such as ruthenium, could potentially act as a catalyst in hydrogenation or dehydrogenation reactions, where the thiol can act as a transient cooperative ligand. acs.orgnih.gov In such systems, the S-H bond can participate in metal-ligand cooperation to facilitate bond activation. The rigid spirocyclic backbone would provide a well-defined steric environment around the metal center, potentially influencing the selectivity of catalytic reactions.
For heterogeneous catalysis , the thiol group allows for the anchoring of the spiro[3.3]heptane moiety onto the surface of noble metal nanoparticles (e.g., Au, Ag, Pd). This can be used to create well-defined, site-isolated catalytic centers. The spiro[3.3]heptane scaffold would act as a spacer, preventing the aggregation of metal centers and creating a specific microenvironment that could enhance catalytic activity and selectivity. For instance, such supported catalysts could be active in reactions like the thia-Michael addition. sigmaaldrich.com
Advanced Materials Science Applications
The unique three-dimensional structure of the spiro[3.3]heptane unit, combined with the reactive handle of the methanethiol (B179389) group, makes this compound a promising building block for advanced materials.
Polymer Chemistry and Monomer Design
The spiro[3.3]heptane core is known to impart favorable properties to polymers, such as increased glass transition temperatures and improved thermal stability, due to its rigid and compact structure. While the direct polymerization of this compound is not a primary application, it can be functionalized to create novel monomers.
For example, the thiol group can undergo thiol-ene "click" chemistry with a variety of ene-functionalized molecules to produce monomers with the spiro[3.3]heptane unit. These monomers could then be polymerized to create polymers with unique topologies and properties. The incorporation of the spiro[3.3]heptane scaffold can lead to polymers with high sp³ character, which is a desirable trait in modern materials science for creating materials with novel electronic and physical properties.
| Potential Monomer Type | Polymerization Method | Resulting Polymer Feature |
| Acrylate/Methacrylate ester of Spiro[3.3]heptan-2-ylmethanol | Free Radical Polymerization | High Tg, thermal stability |
| Thiol-ene adduct of this compound | Step-growth Polymerization | Cross-linked networks |
| Spiro[3.3]heptane diol/diacid derivatives | Condensation Polymerization | Polyesters with rigid backbones |
Surface Functionalization and Self-Assembled Monolayers (SAMs)
The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes this compound an ideal candidate for forming self-assembled monolayers (SAMs). rsc.orgnorthwestern.edu SAMs are highly ordered molecular layers that form spontaneously upon immersion of a substrate into a solution of the adsorbate.
The formation of a SAM from this compound on a gold surface would result in a surface decorated with the spiro[3.3]heptane units. The rigid and bulky nature of this scaffold would likely lead to a less densely packed monolayer compared to those formed from simple n-alkanethiols. nih.gov This could be advantageous for applications where controlled spacing between surface-bound molecules is required. The three-dimensional structure of the spirocycle projects away from the surface, creating a well-defined and structured interface. This can be utilized to control surface properties such as wettability, adhesion, and biocompatibility. Furthermore, the spiro[3.3]heptane scaffold can be further functionalized, allowing for the creation of complex, multifunctional surfaces.
Bioisosteric Replacement and Scaffold Engineering in Chemical Biology Research
The spiro[3.3]heptane scaffold has gained significant attention in medicinal chemistry as a bioisostere for more common ring systems like benzene (B151609) and cyclohexane. nih.govchemrxiv.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The replacement of a flat aromatic ring with a three-dimensional, sp³-rich scaffold like spiro[3.3]heptane can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity. acs.org
This compound can be viewed as a building block for creating novel bioisosteres for sulfur-containing functional groups in bioactive molecules. For example, it could potentially replace a thiophenemethyl or a benzylthiol group. The rigid spirocyclic core would lock the conformation of the thiol-containing side chain, which can be beneficial for optimizing interactions with a biological target. nih.gov
In scaffold engineering, the spiro[3.3]heptane core provides a rigid framework to which pharmacophoric elements can be attached in a well-defined spatial orientation. The synthesis of functionalized spiro[3.3]heptanes is an active area of research, with methods available to introduce a variety of functional groups. chemrxiv.org The methanethiol group of this compound can serve as a synthetic handle for further elaboration, for instance, through S-alkylation or oxidation to sulfoxides or sulfones, thereby expanding the accessible chemical space for drug discovery. The introduction of this unique spirocyclic thiol can lead to novel, patent-free analogues of existing drugs with potentially improved properties. nih.govchemrxiv.org
| Original Moiety | Potential Bioisosteric Replacement | Potential Advantage |
| Benzylthiol | This compound | Increased sp³ character, improved solubility, novel intellectual property |
| Thiophenemethylthiol | This compound | Conformational restriction, enhanced metabolic stability |
| Cyclohexylmethanethiol | This compound | Unique 3D vector projection, rigid scaffold |
Design Principles for Non-Planar Bioisosteres
The use of saturated, rigid, three-dimensional scaffolds as bioisosteric replacements for planar aromatic rings, such as benzene, is a leading strategy in modern medicinal chemistry. Bioisosteres are chemical substituents that can be interchanged without substantially altering the biological activity of a molecule. The spiro[3.3]heptane core has emerged as a particularly valuable non-planar bioisostere. chemrxiv.orgnih.govchemrxiv.org
The primary design principle behind using spiro[3.3]heptane is to move away from flat, two-dimensional structures and explore three-dimensional chemical space. This can lead to improved physicochemical properties, such as solubility and metabolic stability, and can enhance target selectivity. rsc.org Unlike previously popular benzene bioisosteres like bicyclo[1.1.1]pentane or cubane, which have collinear exit vectors (the bonds connecting the core to the rest of the molecule), the spiro[3.3]heptane scaffold possesses non-collinear exit vectors. chemrxiv.orgnih.gov This unique geometry allows it to mimic mono-, meta-, and para-substituted phenyl rings in a way that rigid, linear scaffolds cannot. chemrxiv.orgresearchgate.net
Structural studies have shown that the angles and distances between substituents on the spiro[3.3]heptane core differ significantly from those of a planar phenyl ring, providing a distinct conformational profile for interaction with biological targets. chemrxiv.org The introduction of a methanethiol group to this scaffold at the 2-position provides a versatile functional handle. Thiols are known to act as hydrogen bond donors and acceptors and can participate in various chemical reactions, further expanding the utility of the spiro[3.3]heptane core as a building block. nih.gov
Table 1: Geometric Comparison of Disubstituted Spiro[3.3]heptane and para-Phenyl Ring
This table presents calculated geometric parameters for a disubstituted spiro[3.3]heptane compared to a para-substituted phenyl ring, illustrating the key structural differences that define their bioisosteric relationship. Data is synthesized from computational studies. chemrxiv.org
| Parameter | Spiro[3.3]heptane Derivative | para-Phenyl Ring Derivative | Significance |
| Distance (d) between substituents | ~6.87 - 6.89 Å | ~5.66 - 5.71 Å | The spiro scaffold provides a greater separation between functional groups. |
| Exit Vector Angle (φ) | ~22.8° - 29.7° | ~0.6° - 2.2° | Demonstrates the non-collinear, three-dimensional orientation of the spiro scaffold. |
| Planarity Angle (θ) | ~129° - 130° | ~123° - 149° | While both show deviation, the combination with non-zero φ angles confirms the non-planar nature of the spirocycle. |
Influence on Molecular Recognition and Ligand-Target Interactions via Structural and Computational Studies
The unique three-dimensional structure of the spiro[3.3]heptane scaffold directly influences how a molecule interacts with its biological target. By replacing a flat phenyl ring with this rigid, spirocyclic core, researchers can introduce a specific conformational constraint on the ligand. This can lead to more precise binding and improved selectivity for the intended target over off-targets, potentially reducing side effects. rsc.org
Computational and experimental studies have validated this concept. The spiro[3.3]heptane core has been successfully incorporated into known drug molecules, replacing phenyl rings while maintaining or even improving biological activity. chemrxiv.orgnih.gov For instance, analogs of the anticancer drugs Sonidegib and Vorinostat, as well as the local anesthetic Benzocaine, were synthesized where a phenyl ring was replaced by a spiro[3.3]heptane moiety. These patent-free analogs demonstrated high potency in biological assays, confirming that the spiro[3.3]heptane core can effectively mimic the phenyl ring in crucial ligand-target interactions. chemrxiv.orgnih.govresearchgate.net
The methanethiol group in this compound adds another layer of potential interaction. Sulfur-containing functional groups are present in numerous FDA-approved drugs and are known to engage in specific interactions with protein targets. nih.gov The thiol group can serve as a hydrogen bond donor or a weak hydrogen bond acceptor. More significantly, it can act as a nucleophile or coordinate with metal ions (e.g., zinc) often found in the active sites of enzymes. This opens up possibilities for designing covalent inhibitors or ligands with enhanced binding affinity through metal coordination.
Table 2: Examples of Bioisosteric Replacement of Phenyl Rings with Spiro[3.3]heptane
This table summarizes documented examples where the spiro[3.3]heptane core was used as a bioisostere for a phenyl ring in established drug molecules. chemrxiv.orgnih.govresearchgate.net
| Original Drug | Substituted Ring | Biological Target/Function | Result of Replacement |
| Sonidegib | meta-substituted benzene | Smoothened (SMO) receptor antagonist | Saturated analog maintained high potency. chemrxiv.orgnih.gov |
| Vorinostat | mono-substituted benzene | Histone deacetylase (HDAC) inhibitor | Saturated analog showed cytotoxic action on cancer cells. researchgate.net |
| Benzocaine | para-substituted benzene | Voltage-gated sodium channel blocker | Saturated analog demonstrated a significant antinociceptive effect. chemrxiv.org |
Applications in Agrochemical and Fine Chemical Research
The utility of the spiro[3.3]heptane scaffold and its derivatives extends beyond medicinal chemistry into agrochemical and fine chemical research. The principles of bioisosterism and three-dimensional scaffold design are equally relevant in the development of new herbicides, pesticides, and fungicides, where target selectivity and improved physicochemical properties are highly desirable. chemrxiv.org
In the realm of fine chemicals, functionalized spiro[3.3]heptanes are valuable synthetic building blocks. google.com The parent alcohol, spiro[3.3]heptan-2-ylmethanol, is a logical synthetic precursor to this compound and is available commercially. uni.lunih.gov The corresponding ketone, spiro[3.3]heptan-2-one, is a versatile intermediate that allows for the introduction of a wide variety of substituents at two different reactive centers on the spirocyclic core. google.com This modular approach enables the synthesis of a diverse library of spiro[3.3]heptane derivatives for various applications, including the creation of novel components for nematic liquid crystal mixtures. google.com
The development of synthetic routes to heteroatom-containing spiro[3.3]heptanes, such as 2-thia-6-azaspiro[3.3]heptane, further underscores the importance of this scaffold in creating novel chemical entities. rsc.org The presence of the methanethiol group on this compound makes it a useful intermediate for introducing sulfur into more complex molecules. Thiols are widely used in fine chemical synthesis for their nucleophilicity, their ability to form disulfides, and their utility in surface chemistry, such as forming self-assembled monolayers on gold surfaces, which has applications in materials science and nanotechnology.
Future Directions and Unexplored Avenues in Spiro 3.3 Heptan 2 Ylmethanethiol Research
Development of Novel Stereoselective Methodologies
A primary challenge and opportunity in the study of Spiro[3.3]heptan-2-ylmethanethiol lie in controlling its stereochemistry. The spiro[3.3]heptane core possesses distinct stereocenters, and the ability to selectively synthesize specific stereoisomers is crucial for elucidating structure-property relationships and for applications where chirality is key.
Future research will likely focus on adapting existing stereoselective strategies to this target. For instance, a practical, divergent synthetic approach has been reported for producing various regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov That methodology began from a common achiral precursor, building the spirocyclic core and then introducing chirality. nih.gov A similar strategy could be envisioned for this compound, potentially starting from spiro[3.3]heptan-2-one. A stereoselective reduction of the ketone to the corresponding alcohol, followed by conversion to the thiol, would be a plausible route. Methodologies employing chiral catalysts or auxiliaries during the reduction step could provide access to enantiomerically enriched alcohol precursors. Furthermore, strategies involving the resolution of racemic intermediates or the use of chiral starting materials in the construction of the spirocyclic frame itself are viable avenues for exploration. nih.gov
Exploration of this compound in Supramolecular Chemistry
The thiol group is a powerful tool in supramolecular chemistry, renowned for its strong affinity for gold and other noble metal surfaces. This interaction is the foundation for the formation of self-assembled monolayers (SAMs), highly organized two-dimensional structures with precisely controlled surface properties. nih.govresearchgate.netacs.org
The true potential of this compound in this domain lies in the unique nature of its spirocyclic "head group." Unlike simple, flexible alkanethiols, the spiro[3.3]heptane moiety is rigid and conformationally constrained. This structural rigidity would dictate the packing and intermolecular interactions within the monolayer, potentially leading to SAMs with novel and highly defined topographical and chemical characteristics. researchgate.netrsc.org Future investigations could explore how the 3D shape of the spirocycle influences film density, stability, and the presentation of the terminal group. Mixed monolayers, where this compound is co-deposited with other thiols, could also create particularly stable and complex surface assemblies. scilit.com Such surfaces could find applications in sensing, molecular electronics, and creating biocompatible or anti-fouling coatings. rsc.org
Integration with Flow Chemistry and Automated Synthesis
Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry, a technique that offers enhanced safety, scalability, and automation compared to traditional batch methods. nih.govnoelresearchgroup.com The synthesis of this compound, which would likely involve a multi-step sequence, is an ideal candidate for integration into a continuous flow process.
A hypothetical flow synthesis could involve telescoping several reaction steps without isolating intermediates. acs.orgresearchgate.net For example, a packed-bed reactor containing a reducing agent could convert spiro[3.3]heptan-2-one to the alcohol, which would then flow into a second module for conversion to a good leaving group (e.g., a tosylate or mesylate). This intermediate could then be immediately reacted with a sulfur source in a subsequent reactor to yield the final thiol product. Such a process would allow for precise control over reaction parameters, minimize hazardous material handling, and enable rapid library synthesis of analogs for screening purposes. nih.govrsc.org The development of an automated, self-optimizing flow reactor could further accelerate the discovery of optimal conditions for each step. rsc.org
Advanced Computational Studies for Property Prediction
While experimental data on this compound is scarce, advanced computational methods provide a powerful means to predict its physicochemical properties and guide future research. Quantum chemistry and molecular modeling can offer insights into its structure, reactivity, and potential interactions. benthamdirect.comtandfonline.com
By using the known computed properties of its alcohol analog, Spiro[3.3]heptan-2-ylmethanol, as a benchmark, we can estimate the key descriptors for the target thiol. These predictions are crucial for anticipating the molecule's behavior in various environments, such as its solubility, lipophilicity, and potential as a drug-like scaffold or material science building block.
| Property | Spiro[3.3]heptan-2-ylmethanol (Known) | This compound (Predicted) | Significance |
|---|---|---|---|
| Molecular Formula | C8H14O | C8H14S | Defines the elemental composition and exact mass. |
| Molecular Weight | 126.20 g/mol | 142.26 g/mol | Impacts physical properties like boiling point and density. |
| XLogP3 | 1.8 | ~2.5 - 3.0 | Predicts lipophilicity and potential for membrane permeability. |
| Polar Surface Area | 20.2 Ų | 1.0 Ų | Influences solubility and transport properties. |
| Rotatable Bond Count | 1 | 1 | Indicates molecular flexibility. |
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The most exciting future for this compound lies at the intersection of multiple scientific disciplines. Its structure is a compelling fusion of a functional group well-established in materials science and a hydrocarbon scaffold gaining attention for its unique three-dimensional properties.
The spiro[3.3]heptane core has recently been explored as a non-collinear, saturated bioisostere of a phenyl ring, opening up new design strategies in medicinal chemistry. chemrxiv.orgresearchgate.net This suggests that the scaffold can position substituents in well-defined regions of 3D space. Combining this property with the thiol's ability to anchor to surfaces or nanoparticles could lead to the development of highly structured functional materials. rsc.org For example, polymers incorporating this moiety could possess unique thermal or mechanical properties. In electronics, its use as a component in hole-transporting materials for devices like perovskite solar cells is a plausible avenue, following research on other spiro-compounds. rsc.org The functionalization of this rigid alkane scaffold represents a frontier in creating valuable organic products from simple, well-defined building blocks. wiley.comresearchgate.net
Q & A
Q. What is the structural configuration of Spiro[3.3]heptan-2-ylmethanethiol, and how does its spirocyclic framework influence reactivity?
The compound features a bicyclic spiro[3.3]heptane core with a methanethiol (-CH2SH) substituent at the 2-position. The spiro architecture imposes rigidity, reducing conformational flexibility and potentially enhancing binding selectivity in biological systems. The thiol group introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination. Structural analogs, such as spiro[3.3]heptane derivatives with difluoromethyl or amine groups, demonstrate how substituents modulate physicochemical properties (e.g., lipophilicity, metabolic stability) .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves cycloaddition or ring-closing metathesis to form the spiro[3.3]heptane core, followed by functionalization. For example:
- Core formation : Cyclopropanation of bicyclic precursors using transition-metal catalysts (e.g., Rh or Cu) .
- Thiol introduction : Thiol-ene "click" chemistry or nucleophilic substitution of a bromomethyl intermediate (e.g., 6-(bromomethyl)-2-oxaspiro[3.3]heptane) with sodium hydrosulfide (NaSH) . Yields can be optimized by controlling reaction temperature (e.g., -78°C for cyclopropanation) and solvent polarity .
Q. How can researchers characterize the purity and stability of this compound?
- Purity : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) to identify impurities.
- Stability : Accelerated degradation studies under varying pH, temperature, and oxidative conditions (e.g., H2O2 exposure). For analogs like [2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride, stability in polar solvents (e.g., DMSO) is critical for long-term storage .
Advanced Research Questions
Q. What methodological challenges arise in functionalizing the spiro[3.3]heptane core with a methanethiol group?
Key challenges include:
- Regioselectivity : Ensuring substitution occurs exclusively at the 2-position. Directed ortho-metalation or protecting-group strategies (e.g., tert-butoxycarbonyl [Boc]) can mitigate side reactions .
- Thiol oxidation : Use of inert atmospheres (N2/Ar) and antioxidants (e.g., dithiothreitol) to prevent disulfide formation during synthesis .
Q. How do structural modifications in this compound analogs affect their biological activity?
Comparative studies of spiro derivatives reveal:
- Thiol vs. amine substituents : Thiol-containing analogs exhibit stronger metal-binding capacity, relevant to enzyme inhibition, while amine derivatives (e.g., 2-methyl-2,6-diazaspiro[3.3]heptane) show enhanced solubility for pharmacokinetic studies .
- Ring size : Spiro[3.3]heptane analogs outperform larger spiro[4.4] systems in mimicking phenyl rings, as smaller rings better replicate steric and electronic profiles .
Q. What strategies resolve contradictory data on the solubility of this compound derivatives?
Discrepancies in solubility reports may stem from:
- Measurement variability : Standardize protocols using nephelometry or UV-Vis spectroscopy.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for analogs like {2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride, while nonpolar solvents induce precipitation .
- Derivatization : Converting thiols to more soluble disulfides or thioethers for experimental consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
